molecular formula C53H98O6 B3026073 [2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate CAS No. 35804-98-9

[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate

Cat. No.: B3026073
CAS No.: 35804-98-9
M. Wt: 831.3 g/mol
InChI Key: AFLXUGKIZQFJJI-DSOYXUETSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1,2-Dioleoyl-3-Myristoyl-rac-glycerol has diverse applications in scientific research, including:

    Chemistry: Used as a model compound to study lipid chemistry and reactions involving triacylglycerols.

    Biology: Investigated for its role in lipid metabolism and storage in organisms such as bumblebees and bacteria.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

    Esterification: Glycerol is reacted with oleic acid and myristic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired triacylglycerol.

Industrial Production Methods

In industrial settings, the production of 1,2-Dioleoyl-3-Myristoyl-rac-glycerol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The double bonds in the oleic acid moieties can be oxidized to form epoxides or hydroxylated derivatives.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The ester groups can be exchanged with other alcohols or acids in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to oxidize the double bonds.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.

    Transesterification: Catalysts like sodium methoxide or lipases are used to facilitate the transesterification reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or hydroxylated fatty acids.

    Hydrolysis: Free oleic acid, myristic acid, and glycerol.

    Transesterification: New triacylglycerols with different fatty acid compositions.

Comparison with Similar Compounds

1,2-Dioleoyl-3-Myristoyl-rac-glycerol can be compared with other triacylglycerols such as:

The uniqueness of 1,2-Dioleoyl-3-Myristoyl-rac-glycerol lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological functions.

Properties

IUPAC Name

[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXUGKIZQFJJI-DSOYXUETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138013
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35804-98-9
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35804-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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